molecular formula C12H10BNO4Se B2821010 5-Nitro-2-(phenylselanyl)phenylboronic acid CAS No. 2377605-98-4

5-Nitro-2-(phenylselanyl)phenylboronic acid

Cat. No.: B2821010
CAS No.: 2377605-98-4
M. Wt: 322
InChI Key: NHXPBMXHHRFTSR-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenylselanyl)phenylboronic acid is an organoboron compound with the molecular formula C12H10BNO4Se. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and a phenylselanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(phenylselanyl)phenylboronic acid typically involves the reaction of 5-nitro-2-(phenylselanyl)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(phenylselanyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(phenylselanyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(phenylselanyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a versatile compound for synthetic chemistry .

Properties

IUPAC Name

(5-nitro-2-phenylselanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO4Se/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXPBMXHHRFTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])[Se]C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO4Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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